N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide is a synthetic organic compound that features a quinoline moiety attached to an amide group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide typically involves the reaction of quinoline derivatives with appropriate amide precursors. One common method involves the reaction of quinoline-2-carboxaldehyde with N-ethylprop-2-enamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high purity and yield. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform at reflux temperature.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microbial or cancer cells. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amide group.
N-ethylquinoline: Similar structure but without the prop-2-enamide moiety.
Quinoline-2-carboxamide: Contains a carboxamide group instead of the prop-2-enamide group.
Uniqueness
N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide is unique due to the presence of both the quinoline and prop-2-enamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-N-(quinolin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-15(18)17(4-2)11-13-10-9-12-7-5-6-8-14(12)16-13/h3,5-10H,1,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZSYEQNIBYNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC2=CC=CC=C2C=C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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